N-cyclobutyl-3-iodobenzamide
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Overview
Description
N-cyclobutyl-3-iodobenzamide is an organic compound characterized by the presence of a cyclobutyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an appropriate amine under amide coupling conditions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amide nitrogen.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organometallic compounds such as organolithium or Grignard reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted benzamides, while oxidation and reduction could modify the functional groups on the benzene ring or the cyclobutyl group.
Scientific Research Applications
N-cyclobutyl-3-iodobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-iodobenzamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl group and iodine atom can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-cyclobutylbenzamide: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
3-iodobenzamide: Lacks the cyclobutyl group, which may affect its biological activity and binding properties.
Uniqueness: N-cyclobutyl-3-iodobenzamide is unique due to the combination of the cyclobutyl group and the iodine atom, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Biological Activity
N-cyclobutyl-3-iodobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with various biological targets, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of iodinated benzamides, characterized by a cyclobutyl group and an iodine atom attached to the aromatic ring. The general structure can be represented as follows:
Synthesis
The synthesis typically involves the iodination of 3-aminobenzamide followed by cyclobutylation. Various methods can be employed, including microwave-assisted reactions which enhance yield and reduce reaction time .
This compound has been shown to interact with several biological targets, primarily focusing on its role as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is implicated in various metabolic disorders and cancers, making it a significant target for therapeutic intervention.
- NNMT Inhibition : Studies indicate that this compound exhibits inhibitory activity against NNMT. The inhibition was assessed through IC50 values, where lower values indicate higher potency. The compound's structure allows it to fit into the active site of NNMT effectively, disrupting its normal function .
- Anticancer Activity : The compound has shown promise in preclinical models for its anticancer properties, particularly in cancers where NNMT is overexpressed. This includes gastric and lung cancers, where NNMT serves as a potential biomarker .
- Neuroprotective Effects : Emerging research suggests that compounds similar to this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's disease .
Study 1: NNMT Inhibition
In a study evaluating various compounds for NNMT inhibition, this compound was among those tested. The results indicated significant inhibition at concentrations that suggest potential therapeutic utility in metabolic disorders linked to NNMT overactivity .
Compound | IC50 (µM) |
---|---|
This compound | 30.5 ± 4.0 |
MNA (reference inhibitor) | 24.6 ± 3.2 |
Sinefungin | 17.0 ± 3.4 |
Study 2: Anticancer Efficacy
A separate investigation into the anticancer efficacy of iodinated benzamides highlighted this compound's ability to induce apoptosis in cancer cell lines with high NNMT expression levels. The study reported a dose-dependent response in cell viability assays, reinforcing its potential as an anticancer agent .
Properties
IUPAC Name |
N-cyclobutyl-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEAHEFMKQUQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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